
tert-Butyldimethylsiloxychloromethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyldimethylsiloxychloromethane” is also known as “tert-Butyldimethylsilyl chloride” or “TBSCl” or “TBDMSCl”. It is an organosilicon compound with the formula (Me3C)Me2SiCl (Me = CH3). It is a chlorosilane containing two methyl groups and a tert-butyl group . It is a colorless or white solid that is soluble in many organic solvents but reacts with water and alcohols . The compound is used to protect alcohols in organic synthesis .
Synthesis Analysis
“tert-Butyldimethylsiloxychloromethane” reacts with alcohols in the presence of base to give tert-butyldimethyl silyl ethers . These silyl ethers hydrolyze much more slowly than the trimethylsilyl ethers . It also can silylate terminal alkynes .
Molecular Structure Analysis
The molecule contains a total of 26 bond(s). There are 9 non-H bond(s) and 2 rotatable bond(s) .
Chemical Reactions Analysis
The compound is used to protect alcohols in organic synthesis . It reacts with alcohols in the presence of base to give tert-butyldimethyl silyl ethers . These silyl ethers hydrolyze much more slowly than the trimethylsilyl ethers . It also can silylate terminal alkynes .
Physical And Chemical Properties Analysis
“tert-Butyldimethylsiloxychloromethane” is a colorless or white solid that is soluble in many organic solvents but reacts with water and alcohols . It has a molar mass of 150.72 g·mol−1 . It has a pungent, grassy odor . Its melting point is 86–89 °C (187–192 °F; 359–362 K) .
Scientific Research Applications
Microfabrication and Microfluidics
tert-Butyldimethylsiloxychloromethane has found its use in the microfabrication of lab-on-chip devices. Specifically, thin polydimethylsiloxane (PDMS) films, which are crucial in these devices, benefit from the use of tert-butyl alcohol as a solvent during the spin-coating process. This approach avoids swelling of the underlying PDMS substrate, a common issue when using hexane, enhancing the construction of multilayer PDMS devices (Koschwanez, Carlson, & Meldrum, 2009).
Chemical Synthesis
The compound serves as an intermediate in the asymmetric synthesis of amines. Specifically, tert-Butanesulfinyl imines are versatile intermediates for synthesizing a wide range of highly enantioenriched amines, including amino acids and amino alcohols. The tert-butanesulfinyl group acts as a chiral directing group, significantly impacting the synthetic outcomes (Ellman, Owens, & Tang, 2002).
Chemiluminescence Studies
Stereoisomeric 5-tert-butyl-1-(3-tert-butyldimethylsiloxy)phenyl-4,4-dimethyl-3-phenyl-2,6,7-trioxabicyclo[3.2.0]heptanes and related dioxetanes have been studied for their chemiluminescent properties. These studies contribute to our understanding of chemiluminescent mechanisms and can potentially lead to the development of new materials for sensing and imaging applications (Matsumoto et al., 2001).
Protection of Hydroxyl Groups in Synthesis
The compound plays a crucial role in protecting hydroxyl groups during chemical synthesis, notably in the synthesis of prostaglandins. This protection is vital to ensure stability during reactions and is widely used due to its stability under various conditions and susceptibility to specific removal agents (Corey & Venkateswarlu, 1972).
Safety And Hazards
properties
IUPAC Name |
tert-butyl-(chloromethoxy)-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClOSi/c1-7(2,3)10(4,5)9-6-8/h6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLFKXATVSYTQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyldimethylsiloxychloromethane | |
CAS RN |
119451-80-8 |
Source


|
| Record name | tert-butyl(chloromethoxy)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

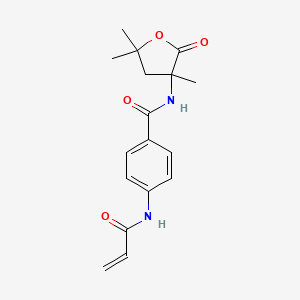

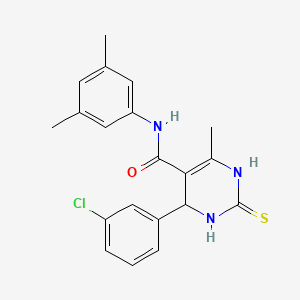
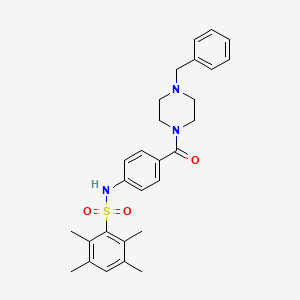
![3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
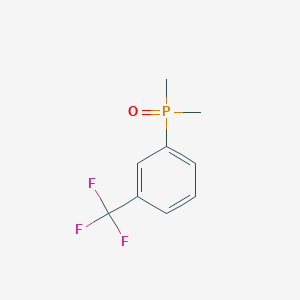
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2367658.png)
![N-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]prop-2-enamide](/img/structure/B2367661.png)
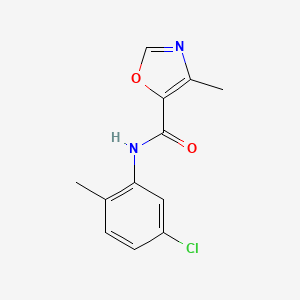
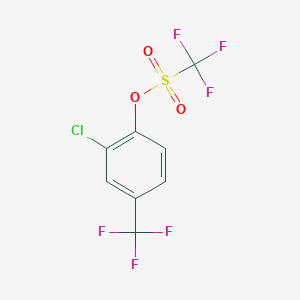
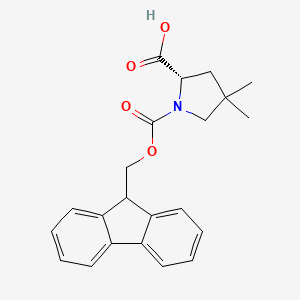

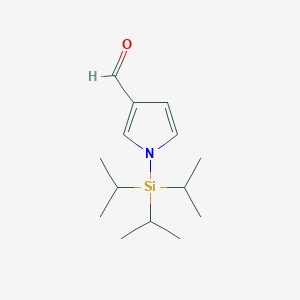
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2367674.png)